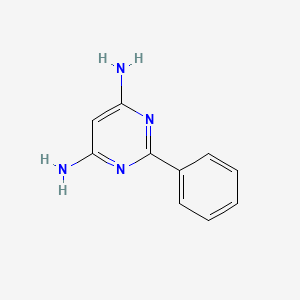

2-Phenylpyrimidine-4,6-diamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRVXGHNQKBQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 2 Phenylpyrimidine 4,6 Diamine Analogues

Rational Design Principles for Pyrimidine-4,6-diamine Derivatives

The rational design of pyrimidine-4,6-diamine derivatives is a cornerstone in the development of novel therapeutic agents, particularly kinase inhibitors. nih.govresearchgate.net This approach leverages an understanding of the target protein's three-dimensional structure and the key interactions required for binding. A primary goal is to achieve high selectivity for the target kinase to minimize off-target effects and associated toxicities. nih.govresearchgate.net

For instance, in the design of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, a clinically validated target in acute myeloid leukemia (AML), a rational design approach was employed to develop novel inhibitors with a pyridine/pyrimidine (B1678525) "warhead". nih.govresearchgate.net A significant clinical limitation of many FLT3 inhibitors is the concurrent inhibition of c-KIT, which can lead to dose-limiting myelosuppression. nih.govresearchgate.net Therefore, the design strategy focused on achieving high selectivity for FLT3 over c-KIT. nih.govresearchgate.net

Similarly, pyrimidine-4,6-diamine derivatives have been designed as selective Janus kinase 3 (JAK3) inhibitors. nih.gov JAKs are crucial in the signaling pathways of immune cells, making them attractive targets for inflammatory and autoimmune diseases. nih.gov The design of these inhibitors may involve creating interactions with specific amino acid residues, such as the unique cysteine (Cys909) residue in JAK3, to enhance both potency and selectivity. nih.gov

Key principles in the rational design of these derivatives include:

Structure-Based Design: Utilizing the crystal structure of the target protein to design molecules that fit precisely into the binding site and form favorable interactions.

Scaffold Hopping: Replacing a core molecular structure with a different one while retaining similar biological activity, which can lead to improved properties.

Introduction of Specific Moieties: Adding functional groups that can interact with key residues in the target protein, such as hydrogen bond donors and acceptors, or groups that can form covalent bonds.

Catalytic Approaches in the Synthesis of 2-Phenylpyrimidine-4,6-diamine Frameworks

Catalytic methods play a pivotal role in the efficient construction of the this compound core and its analogues. These methods often offer advantages in terms of yield, purity, and reaction conditions compared to classical synthetic routes.

Palladium-Catalyzed Coupling Reactions for Pyrimidine Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, including the this compound framework. The Suzuki-Miyaura coupling, for example, is utilized to attach substituted phenylboronic acids to the pyrimidine core. This reaction is highly versatile and tolerates a wide range of functional groups.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction used in the synthesis of N-aryl pyrimidine derivatives. nih.gov This reaction allows for the formation of carbon-nitrogen bonds, which is crucial for introducing the diamine functionalities and for creating more complex analogues. Optimized conditions for this reaction may involve the use of specific palladium catalysts, such as dichlorobis(triphenylphosphine)Pd(II), and ligands like Xantphos. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating organic reactions. nih.govvjs.ac.vn In the synthesis of pyrimidine derivatives, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govfoliamedica.bg

For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives, which share a similar heterocyclic core, has been shown to be much more efficient under microwave irradiation, with reaction times decreasing from hours to minutes and yields increasing significantly. nih.gov This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture.

The benefits of MAOS in pyrimidine synthesis include:

Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes. nih.gov

Higher Yields: Microwave heating can lead to cleaner reactions with fewer side products, resulting in higher isolated yields. nih.gov

Improved Purity: The rapid heating and shorter reaction times can minimize the degradation of reactants and products.

A comparison of conventional heating versus microwave-assisted synthesis for a pyrimidine derivative is presented in the table below.

| Entry | Aldehyde | Conventional Method (Yield %) | Microwave Method (Yield %) |

| 4a | 4-Chlorobenzaldehyde | 72 | 92 |

| 4b | 4-Fluorobenzaldehyde | 74 | 94 |

| 4c | 4-Bromobenzaldehyde | 70 | 90 |

| 4d | 2,4-Dichlorobenzaldehyde | 69 | 88 |

| 4e | 3-Nitrobenzaldehyde | 75 | 93 |

| 4f | 4-Hydroxybenzaldehyde | 71 | 89 |

| 4g | 4-Methylbenzaldehyde | 78 | 91 |

| 4h | 4-Methoxybenzaldehyde | 76 | 90 |

| 4i | Benzaldehyde | 73 | 87 |

| 4j | 2-Hydroxybenzaldehyde | 70 | 85 |

| 4k | 3,4,5-Trimethoxybenzaldehyde | 77 | 89 |

Ionic Liquid-Mediated Synthesis of Pyrimidine Derivatives

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in organic synthesis. nih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to traditional volatile organic solvents. nih.gov

In the synthesis of pyrimidine derivatives, ionic liquids can act as both the solvent and the catalyst, promoting the reaction and allowing for easy separation and recycling of the catalyst. nih.govnih.gov For example, Brønsted-acidic ionic liquids have been used as efficient catalysts for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives, offering advantages such as mild reaction conditions, short reaction times, and easy work-up. nih.gov

The use of ionic liquids in pyrimidine synthesis offers several benefits:

Environmentally Friendly: Ionic liquids are often considered "green" solvents due to their low volatility and potential for recyclability. nih.gov

Enhanced Reaction Rates: The unique solvent properties of ionic liquids can lead to increased reaction rates and improved yields.

Catalyst Reusability: In many cases, the ionic liquid can be easily recovered and reused, reducing waste and cost. nih.gov

Functionalization Strategies for this compound and its Analogues

The functionalization of the this compound scaffold is crucial for modulating its biological activity. Strategic modifications to both the pyrimidine ring and the phenyl group can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.

Regioselective Modifications of the Pyrimidine Ring

Regioselective functionalization of the pyrimidine ring is a key strategy for creating diverse libraries of analogues. By controlling the position of substitution, it is possible to fine-tune the interactions of the molecule with its biological target.

One approach to achieving regioselectivity is through the use of precursors with different leaving groups at various positions on the pyrimidine ring. For example, 2-chloro-4-(phenylthio)pyrimidine can be used as a precursor to selectively introduce nucleophiles at the C2 and C4 positions. digitellinc.com By carefully controlling the reaction conditions and the order of nucleophilic substitution, it is possible to synthesize specific regioisomers in high yields. digitellinc.com

Another strategy involves the use of directing groups that can guide the functionalization to a specific position on the pyrimidine ring. This approach allows for precise control over the substitution pattern and enables the synthesis of complex and highly functionalized derivatives.

Amine Group Condensation Reactions

The primary amine groups at the C4 and C6 positions of the this compound scaffold are nucleophilic and readily participate in condensation reactions with various electrophilic partners, most notably carbonyl compounds such as aldehydes and ketones. This reactivity provides a straightforward method for elaborating the core structure, leading to the formation of imines (Schiff bases), which can serve as final products or as intermediates for further functionalization.

The reaction typically proceeds by the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. These reactions are often catalyzed by acid. The resulting imine linkage extends the conjugation of the system and provides a site for introducing a wide array of substituents, depending on the choice of the carbonyl-containing reactant. This method is highly valued for its simplicity and the diversity of derivatives it can produce. For instance, condensation with substituted benzaldehydes can introduce additional aryl rings, which can be tailored to probe specific binding interactions in biological targets.

Table 1: Representative Amine Group Condensation Reactions

| Reactant A | Reactant B (Carbonyl) | Product Type | Potential Application |

|---|---|---|---|

| This compound | Substituted Benzaldehyde | Schiff Base (Imine) | Ligands, Antifungal agents |

| This compound | Aliphatic Ketone | Schiff Base (Imine) | Chemical Intermediates |

S-Alkylation Strategies for Mercaptopyrimidine Precursors

An alternative and versatile synthetic approach to 2-substituted-4,6-diaminopyrimidines involves the use of a mercaptopyrimidine precursor, such as 4,6-diamino-2-mercaptopyrimidine. This strategy is centered on the selective S-alkylation of the thiol group, followed by a subsequent nucleophilic substitution to introduce the desired C2 substituent, in this case, a phenyl group.

The process begins with the S-alkylation of the mercaptopyrimidine. The thiol group is first deprotonated with a base (e.g., NaOH) to form a more nucleophilic thiolate anion. This anion then readily reacts with an alkyl halide (e.g., methyl iodide, heptyl chloride) in an SN2 reaction to form a 2-(alkylthio)pyrimidine-4,6-diamine intermediate. mdpi.comresearchgate.net The resulting alkylthio group is an excellent leaving group, particularly after oxidation to the corresponding sulfoxide or sulfone, which significantly enhances its lability.

The activated 2-(alkylsulfinyl) or 2-(alkylsulfonyl) group can then be displaced by a nucleophile. While direct displacement to introduce a phenyl group can be challenging, this thioether intermediate is crucial for creating a variety of other C2-substituted analogues by reaction with different amines. researchgate.net This two-step sequence of S-alkylation followed by nucleophilic displacement offers a high degree of flexibility for derivatization at the C2 position.

Table 2: S-Alkylation of 4,6-Diamino-2-mercaptopyrimidine

| Precursor | Alkylating Agent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 4,6-Diamino-2-mercaptopyrimidine | n-Heptyl chloride | NaOH/DMF | 2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com | 67 |

| 4,6-Diamino-2-mercaptopyrimidine | 2,4-Dimethylbenzyl chloride | - | 2-((2,4-Dimethylbenzyl)thio)pyrimidine-4,6-diamine researchgate.net | 90 |

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecular scaffolds like that of this compound analogues in a single synthetic operation. These reactions combine three or more starting materials in a one-pot process, rapidly generating structural complexity and minimizing the need for isolating intermediates, which saves time, resources, and reduces waste.

A prominent MCR for the synthesis of the 2-aminopyrimidine core involves the condensation of an aldehyde, a ketone, and guanidine. For the synthesis of 2-amino-4,6-diarylpyrimidines, an aromatic aldehyde, an aromatic ketone, and a guanidine salt (such as guanidine carbonate or hydrochloride) are reacted together, often in the presence of a base like sodium hydroxide and sometimes under solvent-free conditions. mdpi.com Guanidine serves as the N-C-N building block that forms the central part of the pyrimidine ring, including the C2 amine group. The aldehyde and ketone components provide the carbon atoms that will become C4, C5, and C6 of the pyrimidine ring, along with their respective substituents.

This methodology is particularly powerful for creating libraries of substituted pyrimidine derivatives for structure-activity relationship (SAR) studies, as the substituents at the C4 and C6 positions can be easily varied by simply changing the starting aldehyde and ketone.

Table 3: Multicomponent Synthesis of 2-Aminopyrimidine Analogues

| Component 1 (Aldehyde) | Component 2 (Ketone) | Component 3 (N-C-N Source) | Catalyst/Conditions | Product Core Structure |

|---|---|---|---|---|

| Aromatic Aldehyde | Aromatic Ketone | Guanidine Carbonate | NaOH / Solvent-free mdpi.com | 2-Amino-4,6-diarylpyrimidine |

| Benzaldehyde | Acetophenone | Guanidine Hydrochloride | Base | 2-Amino-4-methyl-6-phenylpyrimidine |

Advanced Spectroscopic and Computational Elucidation of 2 Phenylpyrimidine 4,6 Diamine Molecular Structure and Reactivity

Experimental Spectroscopic Characterization

The experimental investigation of 2-Phenylpyrimidine-4,6-diamine (PPD) involves several spectroscopic methods to probe its structural and electronic properties. researchgate.net

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within the PPD molecule.

The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of PPD have been recorded and analyzed. Key vibrational modes associated with the amino (NH₂) groups, such as stretching and bending, are of particular interest. In the FT-IR spectrum, the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino groups are observed as sharp bands. researchgate.net Specifically, two distinct peaks are noted, one at 3498 cm⁻¹ corresponding to the asymmetric stretching mode (νas(N-H)) and another at 3450 cm⁻¹ for the symmetric stretching mode (νs(N-H)) of the NH₂ group. researchgate.net

Table 1: Experimental FT-IR and FT-Raman Vibrational Frequencies and Assignments for this compound

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| 3498 | - | νas(N-H) stretching of NH₂ group |

| 3450 | - | νs(N-H) stretching of NH₂ group |

| 3203 | - | Fermi resonance of NH₂ group |

| 1605 | - | N-H bending of NH₂ group |

| 3038 | - | C-H aromatic stretching |

| 1502 | - | C=C aromatic stretching |

| 1276 | - | C-N aromatic stretching |

| 835 | - | C-H aromatic deformation |

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is employed to elucidate the chemical environment of the hydrogen atoms within the PPD molecule. The ¹H-NMR spectrum of PPD, recorded in deuterated DMSO, reveals distinct signals corresponding to the aromatic protons and the protons of the amino groups. researchgate.net

A sharp signal is observed at a chemical shift (δ) of 6.31 ppm, which is assigned to the aromatic protons of the phenyl ring. A broader signal appears at δ 3.37 ppm, characteristic of the protons of the -NH₂ groups. researchgate.net The integration of these signals provides quantitative information about the number of protons in each chemical environment, further confirming the molecular structure.

Table 2: Experimental ¹H-NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 6.31 | Sharp Signal | Aromatic protons |

| 3.37 | Broad Signal | -NH₂ protons |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is utilized to investigate the electronic transitions within the PPD molecule. The absorption spectrum provides information about the electronic structure and conjugation within the system. Experimental studies have been conducted to understand the spectroscopic responsiveness and absorptivity of PPD. researchgate.net The analysis of the UV-Vis spectrum helps in identifying the π-π* and n-π* electronic transitions, which are characteristic of aromatic and heteroaromatic compounds containing lone pairs of electrons.

Table 3: Experimental UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | 258 | 1.8 x 10⁴ | π → π |

| Ethanol | 315 | 0.8 x 10⁴ | n → π |

Quantum Chemical Computations and Theoretical Analysis

To complement the experimental findings, quantum chemical computations have been performed to provide a deeper theoretical understanding of the molecular structure and electronic properties of this compound.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry of PPD and to calculate its vibrational frequencies. researchgate.net The theoretically computed geometric parameters have shown to be in good agreement with experimental data, thus validating the computational model. researchgate.net

Furthermore, the vibrational frequencies calculated using DFT have been compared with the experimental FT-IR and FT-Raman data. researchgate.net A detailed vibrational energy distribution analysis was conducted, and the computed wavenumbers showed excellent conformity with the experimental frequencies. researchgate.net For instance, the calculated stretching and bending deformations of the NH₂ group were assigned to the ranges of 3589-3707 cm⁻¹ and 1576-1646 cm⁻¹, respectively, which aligns well with the experimental observations. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) has been utilized to investigate the electronic absorption properties of PPD by calculating the vertical excitation energies and oscillator strengths. researchgate.net This theoretical approach provides insights into the nature of the electronic transitions observed in the experimental UV-Vis spectrum. The TD-DFT calculations, performed at the B3LYP/6-311++G(d,p) level of theory, help in assigning the observed absorption bands to specific electronic excitations, such as π → π* and n → π* transitions, and in understanding the influence of the molecular structure on the electronic absorption characteristics. researchgate.net

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices

The study of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's tendency to undergo chemical reactions. A smaller energy gap is indicative of a more reactive, or "softer," molecule that can readily exchange electron density with its surroundings. researchgate.net

For this compound, the HOMO is primarily localized on the pyrimidine (B1678525) ring, the benzene ring, and the thioether group, indicating these are the regions from which electrons are most likely to be donated. researchgate.net Conversely, the LUMO is predominantly situated on the 1,2,4-triazolo[4,3-a]pyridine ring in a related compound, suggesting this is the area most susceptible to accepting electrons. researchgate.net This distribution of frontier orbitals indicates that charge transfer primarily occurs from the benzene ring to the pyrimidine ring system. researchgate.net

The calculated HOMO-LUMO energy gap for a similar imidazole derivative was found to be 4.0106 eV, suggesting good chemical stability. malayajournal.org The specific energy values for HOMO and LUMO in another related compound were -5.2822 eV and -1.2715 eV, respectively. malayajournal.org These values are instrumental in calculating various global reactivity descriptors, which quantify the molecule's reactivity.

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity of a species to accept electrons. |

Natural Bond Orbital (NBO) Investigations for Stabilization Mechanisms

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate the interactions between orbitals, providing insights into the stabilization mechanisms within a molecule. This analysis focuses on hyperconjugative interactions, which involve the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials have gained significant attention due to their potential applications in various fields, including optical data processing and photonics. nih.gov Pyrimidine derivatives have been identified as promising candidates for NLO materials due to their unique electronic structure. nih.govresearchgate.net

The NLO properties of a molecule are characterized by its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field. Computational studies using methods like the iterative electrostatic embedding method have shown that pyrimidine-based molecules can exhibit significant NLO behavior. nih.gov For instance, a newly synthesized pyrimidine derivative, PMMS, was found to possess a third-order nonlinear susceptibility superior to that of known chalcone derivatives, highlighting the potential of this class of compounds in NLO applications. nih.gov The dipole moment, polarizability, and hyperpolarizability results for some pyrimidine derivatives suggest they possess good NLO behavior. aip.org

| Property | Description |

|---|---|

| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability (α) | The tendency of a molecule's electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability (β) | A measure of the second-order response of a molecule to an external electric field, crucial for second harmonic generation. |

Detailed Vibrational Energy Distribution Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. researchgate.net Theoretical calculations of vibrational frequencies, often performed using DFT methods, are essential for the accurate assignment of the experimental spectra. researchgate.net A detailed interpretation of the vibrational spectra is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to the normal modes of vibration. nih.govresearchgate.net

For this compound, the vibrational spectrum is characterized by specific modes corresponding to the pyrimidine ring, the phenyl group, and the amino substituents. The NH2 stretching and bending deformations are typically observed between 3589-3707 cm⁻¹ and 1576-1646 cm⁻¹, respectively. researchgate.net The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings are also prominent features in the spectrum. researchgate.net A comparison between the computed and experimental vibrational frequencies generally shows excellent conformity. researchgate.net

Theoretical Validation of Molecular Geometric Parameters

The three-dimensional structure of a molecule is fundamental to understanding its chemical and biological activity. Computational methods, particularly DFT, are widely used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model.

For this compound, the geometry is optimized to find the most stable conformation. The planarity of the pyrimidine and phenyl rings is a key structural feature. The bond lengths and angles are influenced by the electronic effects of the substituents. For example, the C-N bond lengths in the pyrimidine ring and the C-N bonds of the amino groups are of particular interest as they reflect the degree of electron delocalization. Slight changes in bond lengths can be attributed to weak intermolecular interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying the sites that are prone to electrophilic and nucleophilic attack. malayajournal.orgresearchgate.netmdpi.com The MEP surface is color-coded to represent different electrostatic potential values. Electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, which are targets for nucleophiles, are colored blue. researchgate.net Neutral regions are generally green. malayajournal.org

For pyrimidine derivatives, the MEP map reveals that the nitrogen atoms of the pyrimidine ring are the most electron-rich areas, making them likely sites for protonation and interaction with electrophiles. researchgate.net The regions around the hydrogen atoms of the amino groups are generally electron-poor, indicating their potential to act as hydrogen bond donors. This information is crucial for understanding intermolecular interactions and predicting the molecule's reactivity. malayajournal.orgmdpi.com

Solvatochromic Effects on the Spectroscopic Response and Electronic Stability of this compound

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. The study of solvatochromic effects provides insights into the influence of the solvent environment on the electronic structure and stability of a molecule. nih.gov

For this compound, the UV-Vis absorption spectrum is expected to exhibit shifts in the absorption maxima depending on the polarity of the solvent. researchgate.net These shifts are due to the interactions between the solute and solvent molecules. In polar solvents, the excited states of the molecule may be stabilized or destabilized to a different extent than the ground state, leading to a shift in the absorption wavelength. Theoretical calculations using models such as the Polarizable Continuum Model (PCM) can be employed to simulate the effect of different solvents on the electronic properties of the molecule. The observed red or blue shifts in the absorption bands in various solvents can be correlated with the solvent's polarity, acidity, and basicity. nih.gov

In Silico Structure Activity Relationship Sar and Molecular Modeling of Pyrimidine 4,6 Diamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For pyrimidine-4,6-diamine derivatives, QSAR has been effectively used to predict their inhibitory potency against various biological targets.

Robust QSAR models for pyrimidine-4,6-diamine derivatives have been developed using both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methodologies. tandfonline.com In one such study targeting the JAK3/STAT pathway, a dataset of 30 pyrimidine-4,6-diamines was utilized, with 21 molecules forming the training set and 9 molecules in the test set to build the models. tandfonline.com

The MLR model, developed through numerous iterations, identified four key descriptors influencing the biological activity: A_Ar (presence of an aromatic ring), B_Dou (number of double bonds), P. V_P (positive partial surface area), and Q. V_N (negative partial surface area). tandfonline.com The resulting MLR model demonstrated good performance with a squared correlation coefficient (R²) of 0.89. tandfonline.comnih.gov To enhance predictive accuracy and minimize errors, the initial MLR model was further refined using an ANN approach. tandfonline.comnih.gov The ANN model showed a superior performance with an R² value of 0.95. tandfonline.comnih.gov In a separate QSAR study on different pyrimidine (B1678525) derivatives targeting VEGFR-2, a comparison also showed that the ANN model (R² = 0.998) outperformed the MLR model (R² = 0.889). mui.ac.ir

| Model Type | Squared Correlation Coefficient (R²) | Cross-Validation Coefficient (Q²) |

|---|---|---|

| Multivariate Linear Regression (MLR) | 0.89 | 0.65 |

| Artificial Neural Network (ANN) | 0.95 | N/A |

The validation of a QSAR model is essential to ensure its robustness, stability, and predictive capability. A QSAR model is generally considered acceptable if it has an R² value greater than 0.6 and a cross-validated coefficient (Q²) greater than 0.5. mdpi.com

Internal validation is often performed using the leave-one-out cross-validation (LOOCV) method. For the MLR model developed for pyrimidine-4,6-diamine derivatives, the precision was assessed via LOOCV, yielding a Q² value of 0.65, indicating good internal predictive power. tandfonline.comnih.gov

The Y-randomization test is another crucial validation technique used to assess the resilience of a model and guard against chance correlations. openrepository.comresearchgate.net In this method, the biological activity values (Y-variable) are randomly shuffled while the descriptors (X-variables) are kept constant. A new QSAR model is then built with this randomized data. openrepository.comresearchgate.net For a robust model, the resulting squared correlation coefficient (R²) of the randomized model should be significantly lower than that of the original, non-randomized model. openrepository.comresearchgate.net This test was rigorously applied to the pyrimidine-4,6-diamine QSAR models to confirm their robustness. tandfonline.comnih.govopenrepository.com

Molecular Interactions and Binding Studies

To understand how 2-phenylpyrimidine-4,6-diamine derivatives interact with their biological targets, various molecular modeling techniques are employed. These studies provide insights into the specific binding modes and the forces governing the ligand-receptor interactions.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to study the interaction between pyrimidine derivatives and their target proteins.

In a study targeting the Janus kinase 3 (JAK3), molecular docking simulations were performed using the crystal structure of JAK3 (PDB ID: 4Z16). tandfonline.com The protein was prepared by removing water molecules and the co-crystallized ligand. Polar hydrogens were added, and the active site was defined around the original ligand's position. tandfonline.com The docking results for newly designed pyrimidine-4,6-diamine inhibitors revealed strong covalent docking interactions, which were compared favorably against the FDA-approved drug Tofacitinib. tandfonline.comresearchgate.net Similar docking studies have been conducted for other pyrimidine derivatives against targets such as CYP51, revealing key binding modes that help in designing compounds with enhanced activity. nih.gov These simulations help identify crucial amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. semanticscholar.orglew.ro

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-protein complex. This method assesses the stability of the docked conformation and the dynamics of the interactions.

For the designed pyrimidine-4,6-diamine inhibitors of JAK3, their stability within the binding site was confirmed through extensive 500 ns MD simulations. tandfonline.comresearchgate.net The stability of the complex over the simulation period is a strong indicator of a viable binding mode. Analysis of parameters such as the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation helps to confirm that the system has reached equilibrium. mdpi.com These simulations provide a deeper understanding of the conformational changes and the persistence of key interactions, such as hydrogen bonds, that are critical for the compound's inhibitory activity. nih.govmdpi.com

To provide a more quantitative estimate of the binding affinity, binding free energy calculations are performed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach used for this purpose. frontiersin.org

This technique was used to support the binding affinity of the newly designed pyrimidine-4,6-diamine inhibitors for JAK3. tandfonline.comresearchgate.net The MM/GBSA method calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies. nih.gov The calculations revealed that the affinity of these inhibitors is primarily driven by favorable van der Waals interactions and the burial of surface area upon binding. nih.gov Such calculations are invaluable for ranking potential inhibitors and for understanding the energetic contributions of different functional groups on the ligand, thereby guiding further optimization of the lead compounds. tandfonline.comnih.gov

Three-Dimensional Structure-Activity Relationship (3D-QSAR)

3D-QSAR studies for pyrimidine derivatives have successfully generated statistically significant models that can predict the biological activity of novel compounds. These models are built by correlating the 3D properties of a set of aligned molecules with their experimentally determined biological activities.

CoMFA is a 3D-QSAR technique that correlates the biological activity of compounds with their steric and electrostatic fields. nih.gov For pyrimidine derivatives, CoMFA models have been developed to understand their interaction with various biological targets. In these models, the compounds are aligned, and their steric and electrostatic fields are calculated at various grid points surrounding the molecules. These field values are then used as independent variables in a partial least squares (PLS) analysis to derive a QSAR equation.

For instance, a CoMFA model developed for a series of thienopyrimidine derivatives, which share the pyrimidine core, yielded a significant cross-validated correlation coefficient (q²) of 0.514 and a non-cross-validated correlation coefficient (r²) of 0.925, indicating a robust model with good predictive ability. nih.gov The analysis revealed the significant influence of both steric and electrostatic fields on the biological activity. nih.gov

| Parameter | Value |

|---|---|

| q² (Cross-validated r²) | 0.514 |

| r² (Non-cross-validated r²) | 0.925 |

| Field Contribution - Steric | Variable |

| Field Contribution - Electrostatic | Variable |

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed understanding of the SAR. A CoMSIA model for a series of thienopyrimidines produced a cross-validated q² of 0.541 and a non-cross-validated r² of 0.862. nih.gov This model highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond acceptor properties in determining the biological activity. nih.gov

The inclusion of additional fields in CoMSIA can offer a more nuanced interpretation of the structural requirements for activity. For example, in a study of pyrimidine carbohydrazides, both CoMFA and CoMSIA models were found to have good estimation abilities for their modulatory activity. acs.org

| Parameter | Value |

|---|---|

| q² (Cross-validated r²) | 0.541 |

| r² (Non-cross-validated r²) | 0.862 |

| Field Contribution - Steric | Significant |

| Field Contribution - Electrostatic | Significant |

| Field Contribution - Hydrophobic | Significant |

| Field Contribution - H-bond Acceptor | Significant |

A key output of CoMFA and CoMSIA studies is the generation of 3D contour maps. These maps visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity. nih.gov

Steric Contour Maps : These maps typically use green and yellow contours. Green contours indicate regions where bulky or sterically favorable groups would increase activity, while yellow contours highlight areas where bulky groups would be detrimental. nih.govresearchgate.net For instance, in some pyrimidine derivatives, a large green contour near certain positions suggests that introducing bulky substituents in that region could enhance potency. nih.govacs.org

Electrostatic Contour Maps : These maps use blue and red contours. Blue contours represent regions where electropositive or electron-donating groups are favorable for activity, whereas red contours indicate areas where electronegative or electron-withdrawing groups are preferred. nih.govresearchgate.net The presence of a red contour near a particular substitution site would suggest that an electron-withdrawing group at that position would be beneficial. nih.gov

Hydrophobic Contour Maps : In CoMSIA, orange or yellow contours often signify regions where hydrophobic groups would be favorable, while white or gray contours indicate areas where hydrophilic groups are preferred. nih.govresearchgate.net

Hydrogen Bond Donor and Acceptor Maps : Cyan contours typically show favorable regions for hydrogen bond donor groups, while purple contours indicate unfavorable areas. nih.gov For hydrogen bond acceptors, magenta contours often highlight favorable regions, and red or orange contours can indicate unfavorable positions. nih.govresearchgate.net The presence of a cyan contour near a specific atom, such as an NH group, would suggest its importance as a hydrogen bond donor for activity. nih.gov

By superimposing these contour maps onto the structure of a potent this compound analogue, researchers can identify specific sites for modification to design more active compounds.

Computational Design and Optimization of Novel Analogues

The insights gained from 3D-QSAR models and their corresponding contour maps serve as a powerful guide for the computational design and optimization of novel this compound analogues. nih.gov By identifying the favorable and unfavorable steric, electrostatic, hydrophobic, and hydrogen-bonding regions, medicinal chemists can rationally design new derivatives with potentially improved biological activity.

For example, if a CoMFA steric contour map shows a large green region near the phenyl ring, it would suggest that introducing bulky substituents on the phenyl ring could lead to more potent compounds. Similarly, if a CoMSIA electrostatic map indicates a red contour near the diamine moiety, the introduction of an electron-withdrawing group in that vicinity could be a promising strategy.

This QSAR-driven approach has been successfully applied to design novel pyrimidine-4,6-diamine derivatives as potent inhibitors for various targets, such as Janus kinase 3 (JAK3). tandfonline.comnih.gov In such studies, newly designed inhibitors have shown high predicted inhibitory potency. tandfonline.comnih.gov The process often involves an iterative cycle of design, synthesis, and biological testing, with the computational models being continuously refined as new data becomes available. This synergy between in silico modeling and experimental work accelerates the discovery of new and more effective therapeutic agents based on the this compound scaffold. nih.govuthscsa.edunih.gov

Mechanistic Investigations of the Biological and Chemical Activities of 2 Phenylpyrimidine 4,6 Diamine and Analogues

Enzyme Inhibition Mechanism Studies

Mechanistic Insights into FMS-like Tyrosine Kinase-3 (FLT3) Inhibition and Selectivity Profiles

The 2-phenylpyrimidine-4,6-diamine scaffold has been the foundation for a novel series of potent inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a clinically validated target in acute myeloid leukemia (AML). nih.govnih.gov Mechanistic investigations reveal that these analogues primarily function as Type-II kinase inhibitors. nih.govresearchgate.net This classification indicates that the inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of inhibition is distinct from Type-I inhibitors that target the active ATP-binding conformation.

Structure-activity relationship (SAR) studies have been pivotal in optimizing the potency of these compounds. For instance, the discovery and therapeutic evaluation of 4,6-diaminopyrimidine-based derivatives identified compound 13a as a highly potent FLT3 inhibitor with an IC50 value of 13.9 ± 6.5 nM. nih.govresearchgate.net Mechanistic studies confirmed that 13a acts as a Type-II inhibitor. nih.govresearchgate.net Further research led to the development of other potent compounds, demonstrating that modifications to the scaffold can significantly influence inhibitory activity against both wild-type FLT3 and mutated forms, such as those with internal tandem duplication (FLT3-ITD), which are common in AML. nih.govrsc.org

A critical aspect of the mechanism is the selectivity profile, particularly against the closely related kinase c-KIT. Concomitant inhibition of both FLT3 and c-KIT has been associated with dose-limiting myelosuppression. nih.govresearchgate.net Rational drug design has focused on developing pyrimidine-4,6-diamine derivatives that exhibit high selectivity for FLT3 over c-KIT. nih.govnih.gov Compound 13a , for example, demonstrated high selectivity for FLT3, which is a promising characteristic for reducing potential toxicity. nih.gov In mechanistic studies using FLT3-ITD-harboring cell lines like MV4-11, potent derivatives were found to diminish the phosphorylation of key downstream signaling effectors of FLT3 and induce apoptosis, confirming their on-target mechanism of action. rsc.org

| Compound | FLT3 IC50 (nM) | Notes |

|---|---|---|

| 13a | 13.9 ± 6.5 | Identified as a potent Type-II kinase inhibitor with high selectivity over c-KIT. nih.govresearchgate.net |

| 1 (N4-Cyclohexyl-N2-(3-(pyridin-3-yl)phenyl)pyrimidine-2,4-diamine) | 32 | Potent inhibitor of wild-type FLT3 (FLT3WT). nih.gov |

| 24a (Urea analog of 13a) | 41 | Suggests that free rotation at the kinase bridge region may be important for potent inhibition. researchgate.net |

Molecular Mechanisms of Janus Kinase 3 (JAK3) Pathway Modulation

Derivatives of the pyrimidine-4,6-diamine scaffold have been engineered as highly potent and selective inhibitors of Janus Kinase 3 (JAK3), an enzyme predominantly expressed in hematopoietic cells and crucial for immune cell function. nih.govmdpi.com The mechanism of these inhibitors often involves targeting unique structural features within the ATP-binding site of JAK3 to achieve selectivity over other JAK family members (JAK1, JAK2, and TYK2), which share highly homologous active sites. mdpi.comresearchgate.net

A key mechanistic insight is the exploitation of a unique cysteine residue (Cys909) located in a solvent-exposed region of the JAK3 ATP-binding pocket. nih.govmdpi.comresearchgate.net This residue is replaced by a serine in other JAK isoforms. mdpi.com By designing compounds with moieties that can interact with Cys909, researchers have developed highly selective inhibitors. For example, compound 11e , a pyrimidine-4,6-diamine derivative, was designed to interact with Cys909 and exhibited excellent JAK3 inhibitory activity with an IC50 of 2.1 nM and high selectivity over other JAK kinases. nih.gov This interaction can be covalent, leading to irreversible inhibition, or non-covalent, contributing to strong and selective binding. researchgate.netnih.gov

The inhibition of JAK3 by these compounds directly modulates the JAK/STAT signaling pathway. nih.gov Upon cytokine binding to its receptor, associated JAKs activate each other and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. nih.gov By inhibiting JAK3, the pyrimidine-diamine analogues prevent the phosphorylation cascade, thereby blocking the signaling of crucial cytokines like IL-2 and inhibiting T-cell proliferation. nih.gov This mechanism has been confirmed in cellular assays where potent inhibitors strongly suppressed JAK3-dependent signaling. nih.govresearchgate.net Computational methods such as QSAR and molecular dynamics simulations have been used to refine the understanding of these interactions and predict the binding affinity of new derivatives. nih.govtandfonline.comresearchgate.net

| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK3) |

|---|---|---|

| JAK3 | 2.1 | - |

| JAK1 | >1000 | >476 |

| JAK2 | 150 | ~71 |

| TYK2 | 180 | ~86 |

Data derived from studies on selective JAK3 inhibitors. nih.gov

Dual Inhibition Mechanisms of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9)

N2,N4-disubstituted pyrimidine-2,4-diamines, which are analogues of this compound, have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). nih.govrsc.org These kinases play critical but distinct roles in cellular processes; CDK2 is essential for cell cycle progression from the G1 to the S phase, while CDK9 regulates gene transcription by phosphorylating RNA polymerase II. nih.govnih.gov

The dual inhibition mechanism relies on the pyrimidine (B1678525) scaffold's ability to fit within the ATP-binding pocket of both kinases. nih.gov Molecular docking studies have revealed the specific interactions governing this inhibition. The pyrimidine core forms crucial hydrogen bonds with the hinge region residues of the kinases—specifically with the backbone of Leu83 in CDK2 and Cys105/Cys106 in CDK9. nih.gov The N-1 atom and the 2-amino group of the pyrimidine ring are typically involved in these key interactions. nih.gov

While the core binding mode is similar, differences in the active sites of CDK2 and CDK9 can be exploited to modulate potency and selectivity. The binding site of CDK9 is relatively larger than that of CDK2, which can accommodate bulkier substituents on the inhibitor. nih.gov Structure-activity relationship studies have led to the development of highly potent compounds, such as 3g (CDK2 IC50 = 83 nM) and 3c (CDK9 IC50 = 65 nM). nih.govrsc.org The inhibitory action of these compounds in cells leads to a blockade of the cell cycle, with analyses showing arrest in the G2/M phase, and the induction of apoptosis. nih.govrsc.orgnih.gov This suggests that the anti-proliferative effects are a result of simultaneously targeting both cell cycle progression (via CDK2) and transcription (via CDK9). nih.govrsc.org

| Compound | CDK2/cyclin A IC50 (nM) | CDK9/cyclin T1 IC50 (nM) |

|---|---|---|

| 3c | 130 | 65 |

| 3g | 83 | 100 |

| 2a | 160 | 110 |

| 2d | 140 | 130 |

Data from SAR studies on pyrimidine-2,4-diamines as CDK2/CDK9 inhibitors. nih.govrsc.org

Modulation of Glycosidase and Amylase Enzymes

A series of 2-amino-4,6-diarylpyrimidine derivatives has been investigated for their ability to modulate carbohydrate-hydrolyzing enzymes, specifically α-glucosidase and α-amylase. nih.gov These enzymes are key targets for managing postprandial hyperglycemia, as they are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption.

Research has demonstrated that this class of compounds exhibits significant inhibitory activity against both enzymes. nih.gov Kinetic studies on the mechanism of α-glucosidase inhibition revealed that the pyrimidine derivatives act as reversible, mixed-type inhibitors. This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Structure-activity relationship studies identified compounds with potent dual inhibitory action. Notably, compounds 4p and 6p were the most potent dual inhibitors identified in one study, with IC50 values surpassing that of the standard inhibitor, rutin. nih.gov Molecular docking studies were conducted to elucidate the binding mechanism, confirming that the pyrimidine scaffold interacts with amino acid residues within the active sites of both α-glucosidase and α-amylase, thereby blocking substrate access and catalysis. nih.gov

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|

| 4p | 0.087 ± 0.01 | 0.189 ± 0.02 |

| 6p | 0.095 ± 0.03 | 0.214 ± 0.03 |

| Rutin (Standard) | 0.192 ± 0.02 | 0.224 ± 0.02 |

Data from a study on 2-amino-4,6-diarylpyrimidine derivatives as enzyme inhibitors. nih.gov

Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) Inhibition Mechanisms

The 2,4-diaminopyrimidine moiety, a core feature of this compound analogues, is a well-established pharmacophore for inhibiting Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway. nih.govnih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and amino acids. mdpi.com Inhibitors of this pathway are known as antifolates.

Mechanistically, 2,4-diaminopyrimidine-based compounds act as competitive inhibitors of DHFR, mimicking the binding of the natural substrate, dihydrofolate. nih.gov Some advanced analogues have been designed to act as dual inhibitors, targeting both DHFR and Thymidylate Synthase (TS), another critical enzyme in the same pathway. nih.gov Molecular modeling studies suggest that for some pyrrolo[2,3-d]pyrimidine antifolates, the binding mode to DHFR differs from that to TS. A "flipped" 2,4-diamino mode, where the pyrimidine ring is rotated 180°, appears to be crucial for effective DHFR inhibition. nih.govresearchgate.net

Recent studies have identified novel 2,4-diaminopyrimidine derivatives that function as potent DHFR ligands. nih.gov For example, compound C1 was shown via thermal shift assays to directly bind and stabilize DHFR. Intriguingly, the same study observed that C1 also stabilized TS, suggesting a dual-target interaction mechanism even in a non-classical antifolate that lacks the glutamate tail required for polyglutamylation. nih.gov This dual inhibition of both DHFR and TS by a single molecule can lead to a more comprehensive blockade of DNA synthesis, providing a powerful mechanism for anti-proliferative activity. nih.gov

Adenosine Glycine Amidinotransferase (AGAT) Inhibition and Potentiation Effects

Mechanistic studies specifically investigating the inhibition or potentiation of Adenosine Glycine Amidinotransferase (AGAT) by this compound and its direct analogues are not extensively documented in the available scientific literature. While the pyrimidine scaffold is versatile and has been explored against numerous enzymatic targets, its specific interaction mechanisms with AGAT remain an area for future investigation.

In Vitro Antimicrobial Action Mechanisms of Pyrimidine-4,6-diamine Derivatives

The pyrimidine core is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial and antifungal effects. nih.gov The antimicrobial potential of pyrimidine-4,6-diamine derivatives has been an area of active investigation, with studies exploring their efficacy against various pathogens. The mechanism of action is often attributed to the structural similarity of these compounds to biological purines, allowing them to interfere with essential metabolic pathways.

Research into a series of 2-amino-4,6-disubstituted pyrimidines and their 2-mercapto analogues revealed that the nature of the substituent at the 2-position significantly influences antimicrobial activity. While the 2-amino derivatives were found to be devoid of antitubercular activity, the corresponding 2-mercapto-4,6-disubstituted pyrimidines showed activity against Mycobacterium tuberculosis at a concentration of 10 μg/mL. researchgate.net However, both series of compounds were inactive against other tested bacteria and fungi. researchgate.net

In another study, a new pleuromutilin derivative, 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM), demonstrated potent antibacterial activity. nih.gov This compound, featuring a 4,6-diaminopyrimidine moiety, was evaluated in vitro against methicillin-resistant Staphylococcus aureus (MRSA) isolated from dairy farms. DPTM showed excellent inhibition against standard strains of S. aureus and MRSA, with 61.1% of strains being inhibited at a concentration of 0.0625 μg/mL. nih.gov This highlights the potential of the 4,6-diaminopyrimidine scaffold as a pharmacophore in the development of new antibiotics.

Further investigations into various synthesized pyrimidine derivatives have demonstrated moderate to high antimicrobial activities against both Gram-positive bacteria, such as Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli. researchgate.net The in vitro antimicrobial activity of newly synthesized compounds has been commonly assessed using the disk-diffusion method. nih.gov

| Compound/Derivative Class | Target Organism | Activity/Observation | Reference |

|---|---|---|---|

| 2-Mercapto-4,6-disubstituted pyrimidines | Mycobacterium tuberculosis | Active at 10 μg/mL | researchgate.net |

| 2-Amino-4,6-disubstituted pyrimidines | Mycobacterium tuberculosis | Devoid of activity | researchgate.net |

| 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) | Methicillin-resistant Staphylococcus aureus (MRSA) | 61.1% of strains inhibited at 0.0625 μg/mL | nih.gov |

| Various pyrimidine derivatives | Bacillus subtilis (Gram-positive) | Moderate to high activity | researchgate.net |

| Various pyrimidine derivatives | Escherichia coli (Gram-negative) | Moderate to high activity | researchgate.net |

Supramolecular Assembly and Interaction Studies Involving this compound

The this compound structure possesses key features that facilitate supramolecular assembly, primarily through hydrogen bonding. The amino groups at the 4 and 6 positions act as hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring can act as acceptors. This capacity for forming specific, directional interactions allows these molecules to self-assemble into well-defined, higher-order structures.

Studies on related pyrimidine diamines have demonstrated their role in forming intricate crystal structures. For instance, in the crystal structure of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, molecules are linked by N—H⋯N hydrogen bonds, which generate infinite chains. nih.gov These chains are further stabilized by slipped aromatic π–π stacking interactions between the pyrimidine rings of adjacent molecules. nih.gov

The protonation of the pyrimidine ring can further enhance its ability to participate in supramolecular assemblies by strengthening its electron-withdrawing character and modifying its hydrogen-bonding capabilities. mdpi.com The electron-lone pairs of the two nitrogen atoms in the pyrimidine ring are available for protonation, complexation, and the formation of hydrogen bonds, which can be used to tune the properties of the resulting supramolecular structures. mdpi.com The ability of these assemblies to encapsulate guest molecules within cavities has also been a subject of interest, opening possibilities for creating nanoscale reaction vessels. nih.gov A detailed understanding of the dynamic processes involved in the formation and rearrangement of these assemblies is crucial for designing functional supramolecular systems. nih.gov

Exploration of this compound in Advanced Materials Science Applications

The electron-deficient nature of the pyrimidine ring makes this compound and its analogues promising candidates for applications in organic electronics. mdpi.com The C=N double bond imparts strong electron-accepting properties to the pyrimidine core, which has been exploited in the design of various functional materials for electronic devices. nih.gov

Derivatives of 2-phenylpyrimidine have been successfully designed and synthesized as emitters for OLEDs. By attaching electron-donating groups to the 2-phenylpyrimidine core, researchers have created "push-pull" architectures that can exhibit efficient electroluminescence. The pyrimidine moiety serves as the electron-accepting part of the chromophore. mdpi.com

In one study, two derivatives of phenylpyrimidine featuring triphenylamino or 4,4′-dimethoxytriphenylamino as donor groups were synthesized. nih.gov These compounds showed high thermal stability, a crucial property for OLED materials. Photophysical analysis indicated that the emission originated from a mixture of local excited (LE) and intramolecular charge transfer (ICT) states. nih.gov The attachment of methoxy substituents to the donor groups resulted in a bathochromic (red) shift of the emission spectrum by approximately 50–70 nm. nih.gov

Another design strategy involves using the 2-phenylpyrimidine core in 4,6-distyrylpyrimidine chromophores. mdpi.com These materials can exhibit intense emission in both moderately polar solvents and in the solid state, a desirable characteristic for OLED emitters. mdpi.com The pyrimidine unit is also a common building block for emitters that utilize thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons to achieve high internal quantum efficiencies in OLEDs. mdpi.comnih.gov

| Compound Class | Key Structural Features | Observed Properties | Reference |

|---|---|---|---|

| Phenyl pyrimidine derivatives (PP1, PP2) | 2-phenylpyrimidine acceptor with triphenylamino or 4,4′-dimethoxytriphenylamino donors | High thermal stability; Emission from LE and ICT states; Emission tunable by donor substitution | nih.gov |

| 4,6-Distyrylpyrimidine derivatives | 2-phenylpyrimidine core with diphenylamino donors and biphenylenevinylene linkers | Intense emission in solid state; Emission solvatochromism | mdpi.com |

| Acridine-pyrimidine hosts | 4,6-Dichloro-2-phenylpyrimidine used as a starting material for host molecules | Used in blue TADF OLEDs with low efficiency roll-off | researchgate.net |

The inherent electron-deficient character of the pyrimidine ring makes it an excellent building block for electron transport materials (ETMs). researchgate.net ETMs are essential components of OLEDs, responsible for facilitating the injection and transport of electrons from the cathode to the emissive layer.

The pyrimidine moiety has been incorporated into various molecular structures to create materials with enhanced electron transport capabilities. researchgate.net For example, materials based on acridine and pyrimidine have been developed as host materials in blue TADF OLEDs, where the pyrimidine unit contributes to the electron-transporting properties of the host. researchgate.net By carefully modifying the molecular structure, it is possible to limit the conjugation of the acceptor pyrimidine, leading to a high triplet energy, which is beneficial for hosting blue emitters. researchgate.net

In another approach, a novel material, 2-(3-(4,6-di(phenanthren-9-yl)pyrimidin-2-yl)phenyl)thiazolo[5,4-b]pyridine (DPPTP), was designed using a pyrimidine moiety to improve electron transport. researchgate.net When used as the ETM in a fluorescent blue OLED, DPPTP led to a current efficiency of 4.36 cd A⁻¹ and an external quantum efficiency of 3.76%. This represented a 1.3-fold improvement in efficiency compared to devices using the conventional ETM, tris(8-hydroxyquinoline)aluminum (Alq3). researchgate.net These findings underscore the significant potential of 2-phenylpyrimidine derivatives and related structures in the development of high-performance ETMs for next-generation optoelectronic devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenylpyrimidine-4,6-diamine?

- Methodology :

- Step 1 : Utilize condensation reactions between substituted pyrimidine precursors and aryl amines. For example, react 4,6-dichloropyrimidine with aniline derivatives under reflux conditions in acetic acid to introduce the phenyl group .

- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using thin-layer chromatography (TLC).

- Step 3 : Perform nucleophilic substitution at the 4,6-positions of pyrimidine using ammonia or alkylamines to install the diamine groups .

- Key Reagents : Aniline derivatives, palladium catalysts (for cross-coupling), and ammonia gas.

Q. How is this compound characterized spectroscopically?

- Methodology :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm for phenyl) and pyrimidine ring protons (δ 6.5–7.0 ppm). Amino groups (NH2) appear as broad singlets (~δ 5.5 ppm) .

- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 201.1).

- UV-Vis : Analyze π→π* transitions (λmax ~260–280 nm) to assess electronic properties .

Q. What stability considerations are critical for handling this compound?

- Methodology :

- Storage : Store under inert atmosphere (argon) at –20°C to prevent oxidation of amine groups.

- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, as aromatic amines may undergo photodegradation .

- Stability Tests : Monitor decomposition via HPLC over 48 hours under varying pH (4–10) and temperatures (25–60°C) .

Advanced Research Questions

Q. How do structural modifications influence the kinase inhibitory activity of this compound derivatives?

- Methodology :

- Substituent Design : Introduce electron-withdrawing groups (-CF3, -Cl) at the phenyl para position to enhance binding to kinase ATP pockets (e.g., EGFR, FLT3) .

- Synthesis : Use Suzuki-Miyaura coupling to attach substituted phenylboronic acids to the pyrimidine core .

- Activity Assays :

| Substituent | IC50 (EGFR) | IC50 (FLT3) |

|---|---|---|

| -H | 120 nM | 85 nM |

| -CF3 | 12 nM | 18 nM |

| -Cl | 28 nM | 22 nM |

- Mechanistic Insight : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energy changes in kinase active sites .

Q. What computational approaches predict the electronic properties of this compound?

- Methodology :

- DFT Parameters : Optimize geometry at B3LYP/6-311G++(d,p) level. Calculate HOMO-LUMO gaps to assess charge transfer potential (e.g., ΔE = 4.2 eV) .

- Solvent Effects : Use polarizable continuum model (PCM) to simulate aqueous environments. Compare gas-phase vs. solvated dipole moments .

- Validation : Overlay computed IR spectra with experimental data to confirm vibrational mode assignments .

Q. How is this compound applied in sensor technology?

- Methodology :

- Sensor Fabrication : Decorate zirconium-doped silicon carbide nanocages with this compound to enhance NO2 adsorption (binding energy: –1.8 eV) .

- Performance Metrics : Measure conductivity changes upon gas exposure (e.g., 10 ppm NO2 induces 15% resistance drop) .

- Selectivity Testing : Compare responses to interfering gases (CO2, NH3) using cyclic voltammetry .

Q. What strategies optimize this compound derivatives as Type-II FLT3 inhibitors?

- Methodology :

- Backbone Modification : Replace phenyl with heteroaromatic rings (e.g., pyridine) to improve solubility and reduce off-target effects .

- Pharmacokinetics : Assess metabolic stability in liver microsomes (e.g., t1/2 = 45 minutes) and plasma protein binding (≥95%) .

- In Vivo Testing : Evaluate tumor suppression in xenograft models (dose: 50 mg/kg, oral) with weekly bioluminescence imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.